![molecular formula C19H24N2O4 B5055866 [(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5055866.png)
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a furan ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation of the pyrrolidine ring.
Attachment of the Methyl-[(5-methylfuran-2-yl)methyl]amino Group: This can be done through a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis due to its complex structure and multiple functional groups.
Biology
Medicine
The compound may have therapeutic potential due to its unique structure, which could interact with biological targets in novel ways.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which [(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone: This compound is unique due to the presence of both a furan ring and a methoxyphenyl group.
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methylphenyl)methanone: Similar but with a methyl group instead of a methoxy group.
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-chlorophenyl)methanone: Similar but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in this compound makes it unique, potentially altering its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-4-7-16(25-13)10-20(2)17-11-21(12-18(17)22)19(23)14-5-8-15(24-3)9-6-14/h4-9,17-18,22H,10-12H2,1-3H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZACRKDDPADQL-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5055802.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)
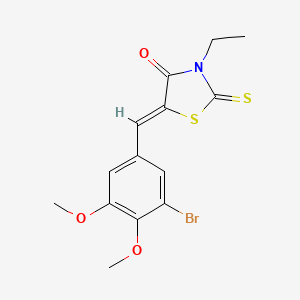
![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)

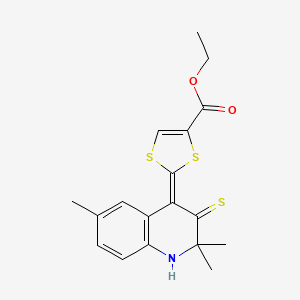
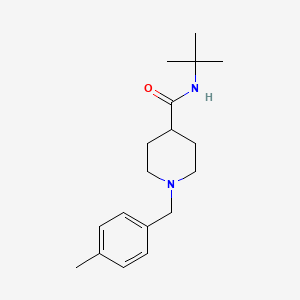
![N-benzyl-N'-[(4-methylphenyl)methyl]oxamide](/img/structure/B5055838.png)
![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5055846.png)
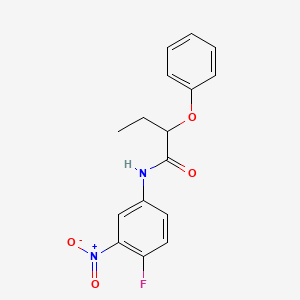
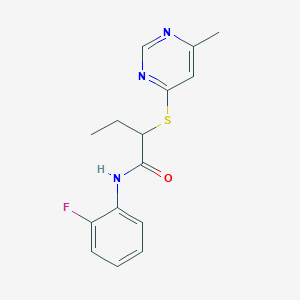
![2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid](/img/structure/B5055879.png)
